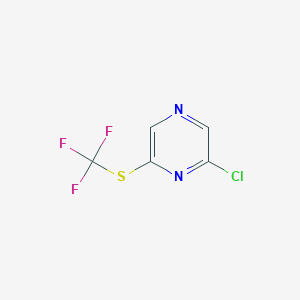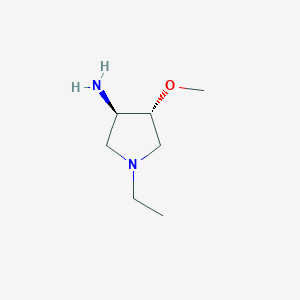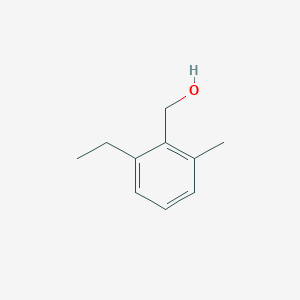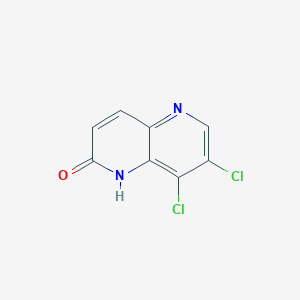
2-Chloro-6-trifluoromethylsulfanylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-trifluoromethylsulfanylpyrazine is a heterocyclic compound with the molecular formula C5H2ClF3N2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a trifluoromethylsulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-trifluoromethylsulfanylpyrazine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyrazine ring. One common method includes the reaction of 2-chloropyrazine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Chloro-6-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-amino-6-trifluoromethylsulfanylpyrazine or 2-thio-6-trifluoromethylsulfanylpyrazine.
Oxidation Products: Sulfoxides or sulfones derived from the trifluoromethylsulfanyl group.
科学的研究の応用
2-Chloro-6-trifluoromethylsulfanylpyrazine has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-6-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the pyrazine ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
2-Chloro-6-trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-6-trifluoromethylnicotinamide: Contains a nicotinamide group, offering different reactivity and biological properties.
Uniqueness
2-Chloro-6-trifluoromethylsulfanylpyrazine is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups on the pyrazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
特性
分子式 |
C5H2ClF3N2S |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
2-chloro-6-(trifluoromethylsulfanyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |
InChIキー |
ZGYUGGMMJRSUDW-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)Cl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)





![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)



![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)

amine](/img/structure/B11759061.png)
